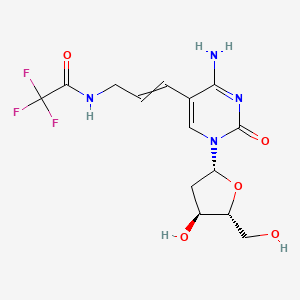
TFA-aa-dC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TFA-aa-dC, also known as 2’-deoxy-5-[3-(trifluoroacetyl)amino]-1-propenyl]cytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, modified with a trifluoroacetyl group, which enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aa-dC typically involves the modification of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the trifluoroacetyl group. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using silyl or acyl protecting groups.
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反応の分析
Types of Reactions
TFA-aa-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted analogs, each with distinct chemical and biological properties .
科学的研究の応用
TFA-aa-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis
作用機序
The mechanism of action of TFA-aa-dC involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The trifluoroacetyl group enhances its binding affinity to DNA polymerases, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another nucleoside analog with anticancer properties.
2’-Deoxy-5-azacytidine: Used in the treatment of myelodysplastic syndromes.
2’-Deoxy-5-iodocytidine: Employed in antiviral research.
Uniqueness
TFA-aa-dC is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA synthesis and greater potential as an anticancer agent .
特性
分子式 |
C14H17F3N4O5 |
|---|---|
分子量 |
378.30 g/mol |
IUPAC名 |
N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |
InChIキー |
WYMZPLFAGMLVFK-IVZWLZJFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















